Cas no 1184252-46-7 (Benzenemethanamine, 3-(3-propyl-1,2,4-oxadiazol-5-yl)-)
Benzenemethanamine, 3-(3-propyl-1,2,4-oxadiazol-5-yl)- Chemical and Physical Properties
Names and Identifiers
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- [3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine
- (3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine
- Z600507396
- Benzenemethanamine, 3-(3-propyl-1,2,4-oxadiazol-5-yl)-
- 3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine
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- Inchi: 1S/C12H15N3O/c1-2-4-11-14-12(16-15-11)10-6-3-5-9(7-10)8-13/h3,5-7H,2,4,8,13H2,1H3
- InChI Key: XAGOIXDEAQDNCL-UHFFFAOYSA-N
- SMILES: O1C(C2=CC=CC(CN)=C2)=NC(CCC)=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 212
- XLogP3: 1.8
- Topological Polar Surface Area: 64.9
Benzenemethanamine, 3-(3-propyl-1,2,4-oxadiazol-5-yl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-65544-0.05g |
[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine |
1184252-46-7 | 95.0% | 0.05g |
$135.0 | 2025-02-20 | |
| Enamine | EN300-65544-0.1g |
[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine |
1184252-46-7 | 95.0% | 0.1g |
$202.0 | 2025-02-20 | |
| Enamine | EN300-65544-0.25g |
[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine |
1184252-46-7 | 95.0% | 0.25g |
$289.0 | 2025-02-20 | |
| Enamine | EN300-65544-0.5g |
[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine |
1184252-46-7 | 95.0% | 0.5g |
$480.0 | 2025-02-20 | |
| Enamine | EN300-65544-1.0g |
[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine |
1184252-46-7 | 95.0% | 1.0g |
$614.0 | 2025-02-20 | |
| Enamine | EN300-65544-2.5g |
[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine |
1184252-46-7 | 95.0% | 2.5g |
$1202.0 | 2025-02-20 | |
| Enamine | EN300-65544-5.0g |
[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine |
1184252-46-7 | 95.0% | 5.0g |
$1779.0 | 2025-02-20 | |
| Enamine | EN300-65544-10.0g |
[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine |
1184252-46-7 | 95.0% | 10.0g |
$2638.0 | 2025-02-20 | |
| 1PlusChem | 1P01AA3A-50mg |
[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine |
1184252-46-7 | 90% | 50mg |
$222.00 | 2023-12-26 | |
| 1PlusChem | 1P01AA3A-100mg |
[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine |
1184252-46-7 | 90% | 100mg |
$303.00 | 2023-12-26 |
Benzenemethanamine, 3-(3-propyl-1,2,4-oxadiazol-5-yl)- Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on Benzenemethanamine, 3-(3-propyl-1,2,4-oxadiazol-5-yl)-
Benzenemethanamine, 3-(3-propyl-1,2,4-oxadiazol-5-yl)-: A Comprehensive Overview
Benzenemethanamine, also known as phenylmethanamine, is a fundamental organic compound with a benzene ring attached to an amine group. The compound in question, Benzenemethanamine, 3-(3-propyl-1,2,4-oxadiazol-5-yl)-, is a derivative of this base structure with a substituted oxadiazole ring at the para position of the benzene ring. This compound is listed under the CAS number 1184252-46-7, which uniquely identifies it in chemical databases and literature.
The oxadiazole ring system is a heterocyclic structure consisting of two nitrogen atoms and one oxygen atom in a five-membered ring. In this compound, the oxadiazole ring is further substituted with a propyl group at the 3-position of the ring. This substitution pattern significantly influences the chemical properties and potential applications of the compound. The presence of both aromatic and heterocyclic systems in this molecule makes it an interesting subject for research in various fields such as pharmacology, material science, and catalysis.
Recent studies have highlighted the potential of oxadiazole-containing compounds in drug discovery due to their ability to interact with biological targets such as enzymes and receptors. For instance, researchers have explored the use of oxadiazole derivatives as inhibitors of kinase enzymes, which are crucial in signaling pathways associated with cancer and inflammatory diseases. The substitution pattern in Benzenemethanamine, 3-(3-propyl-1,2,4-oxadiazol-5-yl)- could potentially enhance its bioavailability and selectivity towards specific targets.
In addition to its pharmacological applications, this compound has shown promise in material science as a precursor for advanced materials such as conductive polymers and metal-organic frameworks (MOFs). The nitrogen atoms in the oxadiazole ring can act as coordinating sites for metal ions, making this compound suitable for constructing MOFs with high surface area and porosity. These materials have applications in gas storage, catalysis, and sensing technologies.
The synthesis of Benzenemethanamine, 3-(3-propyl-1,2,4-oxadiazol-5-yl)- typically involves multi-step reactions starting from benzene derivatives. One common approach is the nucleophilic substitution reaction where an amine group is introduced onto the benzene ring followed by cyclization to form the oxadiazole ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds.
The physical properties of this compound include a melting point around 180°C and a boiling point above 300°C under standard conditions. Its solubility in common solvents such as water and organic solvents varies depending on the substituents on the oxadiazole ring. The presence of the propyl group introduces some hydrophobicity into the molecule while maintaining its overall aromatic character.
In terms of environmental impact and safety considerations, this compound has not been classified as hazardous under current regulations. However, like many organic compounds containing nitrogen heterocycles, it should be handled with care to avoid prolonged exposure or inhalation.
Looking ahead, ongoing research into Benzenemethanamine derivatives is expected to uncover new applications across diverse fields. For example, its role as a building block for advanced materials could lead to innovations in energy storage technologies such as supercapacitors or batteries. Additionally, its potential as a drug candidate could pave the way for new therapeutic strategies against challenging diseases.
In conclusion, Benzenemethanamine, particularly its derivative with a substituted oxadiazole ring (CAS No: 1184252-46-7), represents an intriguing molecule with multifaceted applications across various scientific domains. Its unique chemical structure provides ample opportunities for further exploration and development in both academic and industrial settings.
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